3-(Bromomethyl)-4-methylfuran-2,5-dione
CAS No.: 98453-81-7
Cat. No.: VC2033534
Molecular Formula: C6H5BrO3
Molecular Weight: 205.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98453-81-7 |
---|---|
Molecular Formula | C6H5BrO3 |
Molecular Weight | 205.01 g/mol |
IUPAC Name | 3-(bromomethyl)-4-methylfuran-2,5-dione |
Standard InChI | InChI=1S/C6H5BrO3/c1-3-4(2-7)6(9)10-5(3)8/h2H2,1H3 |
Standard InChI Key | AVTAKKPVKDWUEY-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)OC1=O)CBr |
Canonical SMILES | CC1=C(C(=O)OC1=O)CBr |
Introduction
Chemical Structure and Properties
3-(Bromomethyl)-4-methylfuran-2,5-dione is an organic compound belonging to the class of furandiones (also known as maleic anhydrides). It features a five-membered furan ring with two carbonyl groups at positions 2 and 5, forming an anhydride functionality. The distinctive structural elements include a bromomethyl substituent at position 3 and a methyl group at position 4 on the furan ring.
Physical and Chemical Properties
The compound is characterized by the following properties:
The compound's structure contributes to its high reactivity, with the bromomethyl group serving as an electrophilic center for various chemical transformations.
Synthesis Methods
The synthesis of 3-(Bromomethyl)-4-methylfuran-2,5-dione has been reported through several methodologies, with varying efficiencies and starting materials.
Chemical Reactions and Mechanism of Action
The reactivity of 3-(Bromomethyl)-4-methylfuran-2,5-dione is primarily dictated by two key structural features: the bromomethyl group and the maleic anhydride moiety.
Electrophilic Character
The compound acts as an electrophile due to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. This reactivity pattern makes it valuable in organic synthesis for introducing the furandione structure into more complex molecules.
Types of Reactions
3-(Bromomethyl)-4-methylfuran-2,5-dione participates in several reaction types:
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Substitution Reactions: The bromomethyl group readily undergoes nucleophilic substitution with various nucleophiles such as amines, thiols, and alcohols in the presence of a base.
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Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding acids or reduced to form alcohols using appropriate reagents.
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Addition Reactions: The double bonds in the furan ring can participate in addition reactions with both electrophiles and nucleophiles.
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Diels-Alder Reactions: The furan ring can act as a dienophile in cycloaddition reactions, particularly useful for synthesizing complex ring systems.
Reaction with Triethylammonium Formate
A documented reaction involves the treatment of 3-(bromomethyl)furan-2,5-dione with triethylammonium formate (TEAF) in acetonitrile. This results in the substitution of the bromide ion with the formate ion via an SN2 mechanism, producing a formic ester derivative with a yield of 90% .
The formic ester can then be converted to a hydroxymethyl intermediate through catalytic acidification with concentrated hydrochloric acid in methanol at room temperature .
Applications in Scientific Research
3-(Bromomethyl)-4-methylfuran-2,5-dione has found applications across multiple scientific domains due to its unique structural features and reactivity.
Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in various nucleophilic substitution reactions, facilitating the creation of substituted furan derivatives.
Biochemical Probes
Due to its reactive bromomethyl group, 3-(Bromomethyl)-4-methylfuran-2,5-dione has been investigated as a biochemical probe. It can form covalent bonds with biological molecules, making it a valuable tool for studying protein interactions and cellular processes.
Medicinal Chemistry
The compound has potential applications in drug development. Its unique structure allows for modifications that can lead to molecules with specific biological activities. Research has explored its use in designing inhibitors for various targets, including kinases involved in cancer progression.
For example, derivatives of this compound have been evaluated for their anti-cancer properties and ability to inhibit biofilm formation in pathogenic bacteria.
Materials Science
In industrial applications, this compound is utilized in the production of polymers and materials with specialized properties. Its ability to undergo polymerization reactions makes it suitable for creating functionalized materials with applications ranging from coatings to biomedical devices.
Comparison with Similar Compounds
Understanding the distinctive properties of 3-(Bromomethyl)-4-methylfuran-2,5-dione is enhanced by comparing it with structurally related compounds.
Comparative Analysis
Compound | Structure Characteristics | Reactivity | Applications |
---|---|---|---|
3-(Bromomethyl)-4-methylfuran-2,5-dione | Bromomethyl and methyl groups on furan ring | Highly reactive electrophile | Organic synthesis, biochemical probes, medicinal chemistry |
3-Bromo-4-methylfuran-2,5-dione | Bromine directly attached to furan ring | Less reactive in substitution reactions | Similar but with different reactivity profile |
2,5-Furandione, 3-methyl- | Lacks bromomethyl group | Less reactive | Limited applications compared to brominated variants |
3,4-bis(bromomethyl)furan-2,5-dione | Two bromomethyl groups | Higher electrophilicity | Enhanced reactivity in substitution reactions |
3-(Bromomethyl)furan | Lacks anhydride functionality | Different reactivity pattern | Used in Suzuki–Miyaura cross-coupling reactions |
This comparison highlights the unique position of 3-(Bromomethyl)-4-methylfuran-2,5-dione in terms of its balanced reactivity and versatility .
Spectroscopic Characterization
Spectroscopic data is essential for the identification and structural confirmation of 3-(Bromomethyl)-4-methylfuran-2,5-dione.
NMR Spectroscopic Data
The Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information:
¹H NMR (CDCl₃/TMS):
¹³C NMR (CDCl₃/TMS):
These spectroscopic characteristics are valuable for researchers working with this compound, providing a means of verification and structural elucidation.
Chemical Transformations and Derivatives
The reactivity of 3-(Bromomethyl)-4-methylfuran-2,5-dione allows for various transformations leading to useful derivatives.
Reaction with Grignard Reagents
Treatment of 3-(Bromomethyl)-4-methylfuran-2,5-dione with alkylmagnesium halides (RMgX) in the presence of LiCuBr₂ catalyst in THF at -70°C results in the formation of 3,4-dialkyl dihydrofuran-2,5-diones with good yields :
Product | RMgX | Yield (%) |
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6a | MeMgBr | 70 |
6b | EtMgBr | 74 |
This demonstrates the utility of the compound in carbon-carbon bond formation reactions using organometallic reagents .
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